N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride
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Description
“N-Ethyl-N-methylpiperazine-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1581182-07-1 . It has a molecular weight of 243.76 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride” is1S/C7H17N3O2S.ClH/c1-3-9 (2)13 (11,12)10-6-4-8-5-7-10;/h8H,3-7H2,1-2H3;1H
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.Safety and Hazards
Mechanism of Action
Target of Action
N-Ethyl-N-methylpiperazine-1-sulfonamide hydrochloride is a sulfonamide derivative . Sulfonamides are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme . This prevents PABA from accessing the active site, thereby inhibiting the synthesis of folic acid . As a result, bacterial growth and replication are hindered .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydrofolic acid, a precursor to folic acid . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby affecting bacterial growth and replication .
Pharmacokinetics
Sulfonamides are generally known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The inhibition of folic acid synthesis by N-Ethyl-N-methylpiperazine-1-sulfonamide hydrochloride results in the disruption of bacterial growth and replication . This leads to a decrease in the bacterial population, thereby alleviating the symptoms of bacterial infections .
Action Environment
The action of N-Ethyl-N-methylpiperazine-1-sulfonamide hydrochloride can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the pH and temperature of the environment may also affect the stability and efficacy of the compound.
Properties
IUPAC Name |
N-ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c1-3-9(2)13(11,12)10-6-4-8-5-7-10;/h8H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYFRAWDHPCIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)N1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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